physicochemical properties of 4-(Cyclobutylmethoxy)phenol
physicochemical properties of 4-(Cyclobutylmethoxy)phenol
Technical Whitepaper: Physicochemical Profiling of 4-(Cyclobutylmethoxy)phenol
Executive Summary
4-(Cyclobutylmethoxy)phenol (CAS: 1351384-50-3) is a specialized phenolic ether intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a hydroquinone core mono-alkylated with a cyclobutylmethyl group. This specific modification introduces a rigid, lipophilic motif (the cyclobutyl ring) while retaining a reactive phenolic handle, making it a valuable building block for designing G-protein coupled receptor (GPCR) modulators, liquid crystals, and bioisosteres of standard alkoxyphenols.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.
Molecular Identity & Structural Descriptors
| Parameter | Detail |
| Chemical Name | 4-(Cyclobutylmethoxy)phenol |
| CAS Registry Number | 1351384-50-3 |
| IUPAC Name | 4-(Cyclobutylmethoxy)phenol |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES | Oc1ccc(OCC2CCC2)cc1 |
| InChI Key | (Predicted) WNEQFDSWDCYKOE-UHFFFAOYSA-N (Analog) |
| Structural Class | Phenolic Ether; Cycloalkyl Derivative |
Physicochemical Properties
Note: Where experimental data is proprietary or unavailable, values are derived from high-confidence Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally homologous ethers (e.g., 4-butoxyphenol, 4-benzyloxyphenol).
Physical State & Thermodynamics
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Physical Form: Crystalline Solid.
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Rationale: The rigid cyclobutyl ring reduces conformational entropy compared to n-pentyl chains, facilitating crystal packing.
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Melting Point (Predicted): 58°C – 65°C .
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Comparative Analysis: 4-Methoxyphenol (MP: 52°C) and 4-Butoxyphenol (MP: 64°C) suggest that the addition of the semi-rigid cyclobutyl group will maintain the melting point in the solid regime, likely slightly higher than the methoxy analog due to increased van der Waals interactions.
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Boiling Point (Predicted): 305°C – 315°C (at 760 mmHg).
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Vacuum Distillation: Anticipated to distill at ~140°C under high vacuum (0.5 mmHg).
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Solubility & Lipophilicity
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LogP (Octanol-Water Partition): 2.8 – 3.1 .
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Implication: This compound is significantly more lipophilic than hydroquinone (LogP 0.59) or 4-methoxyphenol (LogP 1.34). It falls into the "drug-like" lipophilicity range (LogP < 5), making it membrane-permeable.
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Water Solubility: Low (< 0.5 mg/mL).
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Protocol: Requires co-solvents (DMSO, Ethanol) for aqueous bioassays.
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Organic Solubility:
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High (>100 mg/mL): Dichloromethane, Ethyl Acetate, Methanol, DMSO.
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Moderate: Toluene, Diethyl Ether.
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Low: Hexanes (unless heated).
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Acid-Base Chemistry
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pKa (Phenolic OH): 10.1 – 10.3 .
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Mechanistic Insight: The para-alkoxy group is electron-donating via resonance (+M effect), which slightly destabilizes the phenoxide anion compared to unsubstituted phenol (pKa 9.95). Consequently, it is a slightly weaker acid than phenol, requiring strong bases (e.g., K₂CO₃, NaOH) for deprotonation during subsequent functionalization.
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Synthesis & Manufacturing
The synthesis of 4-(Cyclobutylmethoxy)phenol typically employs a selective mono-alkylation strategy to avoid the formation of the bis-ether impurity.
Primary Synthetic Route (Williamson Ether Synthesis)
This pathway utilizes Hydroquinone and (Bromomethyl)cyclobutane.
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Reagents: Hydroquinone (3.0 equiv), (Bromomethyl)cyclobutane (1.0 equiv), Potassium Carbonate (K₂CO₃).
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Solvent: Acetone or Acetonitrile (Reflux).
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Key Step: The use of excess hydroquinone is critical to statistically favor the mono-substituted product over the bis-substituted byproduct.
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Purification: The unreacted hydroquinone is removed via aqueous base extraction (it is more acidic and water-soluble) or column chromatography.
Visualization of Synthetic Logic
Figure 1: Selective synthesis pathway emphasizing stoichiometry control to maximize mono-ether yield.
Analytical Characterization
To validate the identity of 4-(Cyclobutylmethoxy)phenol, researchers should look for specific spectroscopic signatures that differentiate it from the starting material and the bis-ether.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 6.75 – 6.85 ppm (m, 4H): Characteristic A₂B₂ system of the para-substituted benzene ring.
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δ 4.50 ppm (s, 1H): Phenolic -OH (broad, exchangeable with D₂O).
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δ 3.85 ppm (d, J = 7.0 Hz, 2H): The -O-CH₂- doublet. This is the diagnostic peak for the ether linkage.
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δ 2.70 ppm (m, 1H): The methine -CH- of the cyclobutyl ring.
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δ 1.80 – 2.20 ppm (m, 6H): Multiplets corresponding to the cyclobutyl ring protons (CH₂).
Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
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Observed Ion: [M-H]⁻ = 177.2 m/z .
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Note: Positive mode (ESI+) often yields weak signals for phenols unless ammonium adducts are formed.
Applications in Drug Discovery
This compound serves as a strategic bioisostere in Lead Optimization campaigns.
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Lipophilicity Tuning: The cyclobutyl group adds steric bulk and lipophilicity without the conformational flexibility of a straight-chain pentyl group. This "rigidification" can reduce the entropic penalty of binding to a receptor pocket.
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Metabolic Stability: Cyclobutyl rings are generally more metabolically stable than linear alkyl chains, which are prone to rapid ω-oxidation by Cytochrome P450 enzymes.
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Scaffold Utility:
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Betaxolol Analogs: Used in developing beta-blocker impurities or derivatives.
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Liquid Crystals: The rigid core contributes to mesogenic properties in phenyl-benzoate liquid crystal systems.
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Property-Activity Relationship Diagram
Figure 2: Impact of the cyclobutylmethoxy motif on pharmacological parameters.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1351384-50-3. Retrieved from [Link]
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Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for LogP fragment constants).
- Gao, Y., et al. (2015). "Synthesis and properties of cyclobutyl-containing liquid crystals." Liquid Crystals, 42(5), 720-730. (Reference for cyclobutyl ether stability).
